1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring substituted with fluorophenyl, methoxyphenyl, and methoxy groups, making it a subject of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c1-26-15-6-4-3-5-14(15)21-19(25)18-16(27-2)11-17(24)23(22-18)13-9-7-12(20)8-10-13/h3-11H,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWONHLCBQFEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Dihydropyridazine Core
The dihydropyridazine ring is constructed via cyclocondensation of a 1,4-diketone precursor with hydrazine derivatives. For example:
Methoxylation at Position 4
Carboxamide Formation
- Step 3 : Hydrolysis of the methyl ester to the carboxylic acid (using NaOH/EtOH), followed by coupling with 2-methoxyaniline via EDCl/HOBt in DCM.
Synthetic Route 2: Direct Coupling of Pre-Functionalized Intermediates
Preparation of 4-Methoxy Intermediate
Amide Bond Formation
- Step 2 : Activation of the carboxylic acid as an acyl chloride (SOCl₂, reflux) and reaction with 2-methoxyaniline in THF.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | ~55% | ~70% |
| Key Advantage | Avoids handling acyl chlorides | Higher yield, fewer steps |
| Key Limitation | Lower yield at methylation step | Requires chlorinated intermediate |
Route 2 is more efficient for large-scale synthesis, whereas Route 1 offers safety advantages.
Reaction Optimization and Catalytic Systems
Catalytic Cyclization
Bismuth nitrate (Bi(NO₃)₃), as used in tetrahydropyridine syntheses, enhances cyclization efficiency (90% conversion vs. 65% without catalyst).
Solvent Effects
- Ethanol : Optimal for cyclocondensation (polar protic solvent stabilizes intermediates).
- DMF : Preferred for SN2 methylation due to high polarity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 12.3 min, purity >98%.
Challenges and Mitigation Strategies
- Regioselectivity in Methoxylation : Competing O- vs. N-alkylation is minimized using bulky bases (e.g., DBU).
- Carboxamide Hydrolysis : Stabilize the active ester using HOAt instead of HOBt.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and reactions.
Biology
The compound has been investigated for its biological activities , particularly in the context of enzyme interactions and receptor binding. Studies indicate that it may exhibit significant effects on various biological targets, which is crucial for understanding its therapeutic potential.
Medicine
Due to its unique chemical structure, this compound shows promise in therapeutic applications . Research has suggested potential uses in treating diseases such as cancer and other conditions where targeted drug design is essential.
Case Study : A study highlighted the anticancer properties of structurally similar compounds, suggesting that derivatives of this compound could also exhibit significant growth inhibition against various cancer cell lines, warranting further investigation into its medicinal applications .
Industry
In industrial applications, the compound can be utilized in the development of new materials and chemical processes. Its properties may facilitate advancements in material science, particularly in creating novel polymers or composites with enhanced characteristics.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates new synthetic pathways |
| Biology | Investigated for enzyme interactions | Insights into therapeutic mechanisms |
| Medicine | Potential anticancer agent | Targeted treatment options |
| Industry | Development of new materials | Enhanced material properties |
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Suzuki-Miyaura Coupling Reaction : This method couples an aryl halide with an organoboron compound using a palladium catalyst to form carbon-carbon bonds.
- Oxidation and Reduction Reactions : Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are employed under optimized conditions to enhance yield and purity.
These synthetic routes require careful control of reaction conditions to optimize the final product's quality.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
Uniqueness
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential for diverse applications in scientific research.
Biological Activity
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a unique structural framework that includes a pyridazine core, which is often associated with various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 369.35 g/mol. The presence of fluorophenyl and methoxy groups enhances its chemical reactivity and biological activity, making it an interesting candidate for drug development and other applications in medicinal chemistry.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have potential as an anticancer agent. Its structural components are believed to interact with specific cellular pathways involved in cancer progression.
- Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains, indicating potential use in treating infections.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which could be beneficial in treating diseases where enzyme activity plays a critical role.
The biological activity of this compound is largely attributed to its ability to interact with biological targets through:
- Receptor Binding : The compound may bind to specific receptors in cells, modulating their activity and influencing cellular responses.
- Enzyme Interaction : It has shown potential in inhibiting enzymes that are crucial in metabolic pathways, particularly those involved in cancer cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives of similar compounds exhibited significant tumor stasis in xenograft models, suggesting that modifications to the pyridazine structure could enhance anticancer properties .
- Enzyme Inhibition : Research indicated that certain analogs of the compound effectively inhibited key enzymes involved in cancer metabolism, showcasing IC50 values in the low micromolar range .
- Antimicrobial Activity : A comparative analysis revealed that compounds with similar structures showed varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential for this compound in infectious disease treatment .
Comparative Analysis
To better understand the significance of this compound within its class, a comparison with structurally similar compounds is useful.
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 0.65 | Effective against gastric carcinoma models |
| Compound B | Antimicrobial | 5.0 | Active against Gram-positive bacteria |
| Compound C | Enzyme Inhibitor | 2.0 | Selective towards specific kinases |
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Step | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Ethanol, 80°C, 12h | 72 | 88 | |
| 2 | DMF/H₂O, Pd(PPh₃)₄ | 65 | 92 | |
| 3 | DCM, HATU, 4h | 85 | 95 |
Q. Table 2. Biological Activity Comparison
| Assay Type | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| COX-2 Inhibition | 0.45 | Inflammatory | |
| Topoisomerase II | 1.2 | Anticancer | |
| CYP3A4 Inhibition | >50 | Metabolic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
